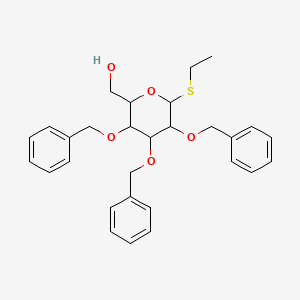
Ethyl 2,3,4-tri-O-benzyl-1-thio-b-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is a thioglycoside derivative of glucose. This compound is characterized by the presence of ethyl and benzyl groups attached to the glucose molecule, along with a sulfur atom replacing the oxygen atom in the glycosidic bond. It is commonly used in organic synthesis and carbohydrate chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucose molecule, followed by the introduction of the thiol group. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 4 of the glucose molecule are protected using benzyl groups.
Introduction of Thiol Group: The glycosidic oxygen is replaced with a sulfur atom by reacting the protected glucose derivative with a thiol reagent under suitable conditions.
Industrial Production Methods
Industrial production of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to remove the benzyl protecting groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute the benzyl groups.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Deprotected glucose derivatives.
Substitution: Glucose derivatives with different functional groups.
科学的研究の応用
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: As a precursor for the synthesis of glycosylated drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The sulfur atom in the glycosidic bond enhances the reactivity of the compound, making it a valuable reagent in the synthesis of glycosides. The molecular targets and pathways involved include various enzymes and proteins that participate in carbohydrate metabolism and glycosylation.
類似化合物との比較
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside can be compared with other thioglycosides and benzyl-protected glucose derivatives. Similar compounds include:
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside: A thioglycoside derivative of fucose.
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside: A similar compound with an additional benzyl group at position 6.
Methyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside: A methylated version of the compound.
The uniqueness of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside lies in its specific substitution pattern and the presence of the ethyl group, which can influence its reactivity and applications in synthesis.
特性
分子式 |
C29H34O5S |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
[6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C29H34O5S/c1-2-35-29-28(33-21-24-16-10-5-11-17-24)27(32-20-23-14-8-4-9-15-23)26(25(18-30)34-29)31-19-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3 |
InChIキー |
AZQPSLVUJGSMNT-UHFFFAOYSA-N |
正規SMILES |
CCSC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


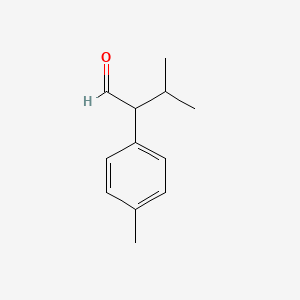

![N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12280765.png)
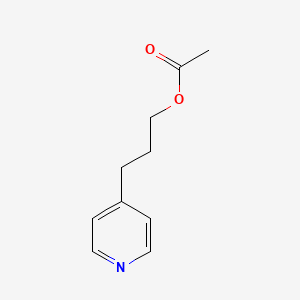


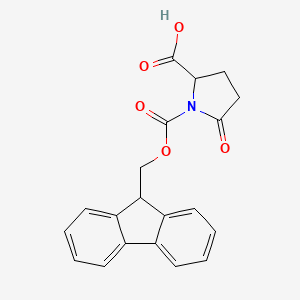
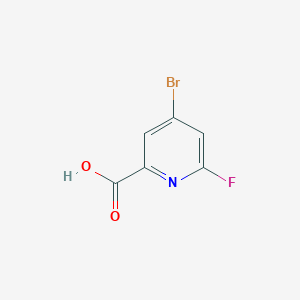

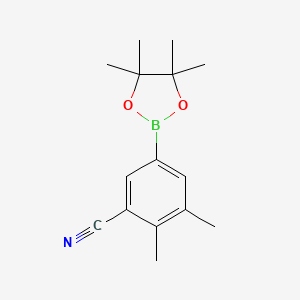
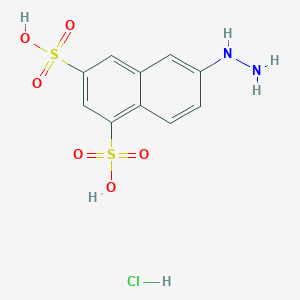
![(2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12280818.png)

![(4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3',4'](/img/structure/B12280846.png)
